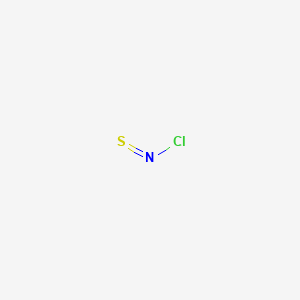![molecular formula C8H10FNO4 B14782546 (2S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B14782546.png)
(2S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid is a synthetic organic compound known for its potent and selective agonistic activity on group II metabotropic glutamate receptors (mGluR2 and mGluR3) . This compound has garnered significant interest in the fields of neuroscience and pharmacology due to its potential therapeutic applications in treating various neurological and psychiatric disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid involves several key steps, including the fluorination of an epoxide intermediate . One reported method starts with the compound (MGS0008), which undergoes fluorination using potassium hydrogen difluoride (KF·HF) to yield the desired fluorinated product . This process is adaptable for large-scale synthesis, making it suitable for industrial production .
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized to avoid elaborate separation steps and improve chemical yields . The use of efficient fluorination techniques and scalable reaction conditions ensures the production of multi-gram quantities of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Fluorination: Potassium hydrogen difluoride (KF·HF) is commonly used for the fluorination step.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in pharmacological studies .
Applications De Recherche Scientifique
(2S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid has several scientific research applications:
Medicinal Chemistry: Researchers use this compound to develop new drugs targeting mGluR2 and mGluR3 receptors.
Mécanisme D'action
The compound exerts its effects by selectively activating group II metabotropic glutamate receptors (mGluR2 and mGluR3) . These receptors are G-protein-coupled receptors that modulate neuronal excitability and synaptic transmission . Activation of mGluR2 and mGluR3 leads to the inhibition of adenyl cyclase, reducing the production of cyclic AMP (cAMP) and ultimately modulating neurotransmitter release .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
(2S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid is unique due to its high selectivity and potency for mGluR2 and mGluR3 receptors . Its fluorinated structure provides distinct pharmacokinetic and pharmacodynamic properties, making it a valuable tool in both research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C8H10FNO4 |
|---|---|
Poids moléculaire |
203.17 g/mol |
Nom IUPAC |
(2S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid |
InChI |
InChI=1S/C8H10FNO4/c9-3-1-2-4(6(11)12)5(2)8(3,10)7(13)14/h2-5H,1,10H2,(H,11,12)(H,13,14)/t2?,3?,4?,5?,8-/m0/s1 |
Clé InChI |
DIWVNJFXRKZAGI-APWCGEGNSA-N |
SMILES isomérique |
C1C2C(C2[C@@](C1F)(C(=O)O)N)C(=O)O |
SMILES canonique |
C1C2C(C2C(C1F)(C(=O)O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-[[(6aR,6bS,8aS,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B14782492.png)


![3-methyl-5-methylsulfanyl-2H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B14782508.png)

![2-amino-N-[2-[2-[2,2-diethoxyethyl(2-phenylethyl)amino]-2-oxoethyl]phenyl]propanamide](/img/structure/B14782519.png)
![2-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14782522.png)
![{1-[2-(6-Bromo-1H-benzoimidazol-2-yl)-pyrrolidine-1-carbonyl]-2-methyl-propyl}-carbamic acid methyl ester](/img/structure/B14782535.png)
